Cas no 10211-78-6 (8H-Dibenzo[a,g]quinolizin-8-one,5,6-dihydro-2,3,10,11-tetramethoxy-)
![8H-Dibenzo[a,g]quinolizin-8-one,5,6-dihydro-2,3,10,11-tetramethoxy- structure](https://de.kuujia.com/scimg/cas/10211-78-6x500.png)
10211-78-6 structure
Produktname:8H-Dibenzo[a,g]quinolizin-8-one,5,6-dihydro-2,3,10,11-tetramethoxy-
CAS-Nr.:10211-78-6
MF:C21H21NO5
MW:367.395146131516
CID:136243
8H-Dibenzo[a,g]quinolizin-8-one,5,6-dihydro-2,3,10,11-tetramethoxy- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 8H-Dibenzo[a,g]quinolizin-8-one,5,6-dihydro-2,3,10,11-tetramethoxy-
- 8-Oxopseudopalmatine
- NSC 693145
- Oxypseudopalmatine
- 8H-Dibenzo[a,g]quinolizin-8-one, 5,6-dihydro-2,3,10,11-tetramethoxy-
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- Inchi: 1S/C21H21NO5/c1-24-17-8-12-5-6-22-16(14(12)10-19(17)26-3)7-13-9-18(25-2)20(27-4)11-15(13)21(22)23/h7-11H,5-6H2,1-4H3
- InChI-Schlüssel: RNYYLJRCLSSAOZ-UHFFFAOYSA-N
- Lächelt: C12=CC(OC)=C(OC)C=C1CCN1C2=CC2=CC(OC)=C(OC)C=C2C1=O
Berechnete Eigenschaften
- Genaue Masse: 367.14203
Experimentelle Eigenschaften
- Dichte: 1.32±0.1 g/cm3(Predicted)
- Schmelzpunkt: 198-199 °C
- Siedepunkt: 602.6±55.0 °C(Predicted)
- PSA: 57.23
- pka: -1.62±0.20(Predicted)
8H-Dibenzo[a,g]quinolizin-8-one,5,6-dihydro-2,3,10,11-tetramethoxy- Verwandte Literatur
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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